molecular formula C21H22N2O2 B12024759 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-94-6

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12024759
CAS No.: 618102-94-6
M. Wt: 334.4 g/mol
InChI Key: ALUGTCXJNJVUKH-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is structurally characterized by the presence of a pyrazole ring substituted with isobutylphenyl and M-tolyl groups, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The isobutylphenyl and M-tolyl groups are introduced through subsequent substitution reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling cascades. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents on the aromatic rings and different functional groups. Examples include:

  • 3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for targeted modifications, making it a versatile compound for various applications.

Properties

CAS No.

618102-94-6

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O2/c1-14(2)11-16-7-9-17(10-8-16)19-13-20(21(24)25)23(22-19)18-6-4-5-15(3)12-18/h4-10,12-14H,11H2,1-3H3,(H,24,25)

InChI Key

ALUGTCXJNJVUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O

Origin of Product

United States

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